molecular formula C13H19N5O2S3 B11054799 Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate

Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B11054799
M. Wt: 373.5 g/mol
InChI Key: ILUOMVDNHHOLFT-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 5-amino-1,3,4-thiadiazole-2-thiol. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide.

    Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be done by reacting the thiadiazole derivative with α-haloketones in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the use of alternative solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and sulfanyl groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole and thiazole rings.

    Reduction: Reduced forms of the amino and sulfanyl groups.

    Substitution: Substituted derivatives at the amino and sulfanyl positions.

Scientific Research Applications

Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Pharmaceuticals: It is explored as a potential drug candidate due to its ability to inhibit specific enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole and thiadiazole rings. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H19N5O2S3

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-(2-methylpropylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H19N5O2S3/c1-4-20-10(19)9-8(6-21-13-18-17-11(14)23-13)16-12(22-9)15-5-7(2)3/h7H,4-6H2,1-3H3,(H2,14,17)(H,15,16)

InChI Key

ILUOMVDNHHOLFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCC(C)C)CSC2=NN=C(S2)N

Origin of Product

United States

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